

improving [D-Ala2]-Met-enkephalin solubility for experiments

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Compound of Interest

Compound Name: *Enkephalin-met, ala(2)-*

CAS No.: 61370-87-4

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Technical Support Center: [D-Ala2]-Met-enkephalin

This guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing [D-Ala2]-Met-enkephalin, with a focus on overcoming solubility challenges to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is [D-Ala2]-Met-enkephalin and what is its primary mechanism of action?

A1: [D-Ala2]-Met-enkephalin is a synthetic analogue of the endogenous opioid peptide Met-enkephalin. The substitution of D-alanine at position 2 makes the peptide more resistant to enzymatic degradation. It is a potent agonist for opioid receptors, primarily the μ (μ) and δ (δ) opioid receptors.^[1] Its binding to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that typically leads to inhibitory effects, such as the inhibition of adenylyl cyclase and modulation of ion channel activity.^{[2][3]}

Q2: What are the best solvents for dissolving [D-Ala2]-Met-enkephalin?

A2: The optimal solvent depends on the experimental requirements. For biological assays, aqueous buffers like sterile water, phosphate-buffered saline (PBS), or Tris buffer are preferred. For creating concentrated stock solutions, dimethyl sulfoxide (DMSO) is commonly used.[4] Based on its amino acid sequence (Tyr-D-Ala-Gly-Phe-Met), the peptide has a positive net charge at neutral pH, making it a basic peptide. Therefore, if solubility in water or buffer is limited, adding a small amount of dilute acetic acid can improve dissolution.[5][6]

Q3: How should I store [D-Ala2]-Met-enkephalin solutions?

A3: Lyophilized powder should be stored at -20°C for long-term stability.[7] Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8] If the peptide is dissolved in an aqueous buffer, using sterile buffer and filtering the solution through a 0.22 µm filter can prevent bacterial contamination.[6][8]

Q4: Can I use sonication or heat to help dissolve the peptide?

A4: Yes. If you observe precipitation or the peptide is slow to dissolve, gentle warming (to no more than 40°C) and brief sonication can be effective methods to aid dissolution.[9] For some enkephalin analogues, ultrasonication is needed to achieve high concentrations in buffers like PBS.[8]

Solubility Data

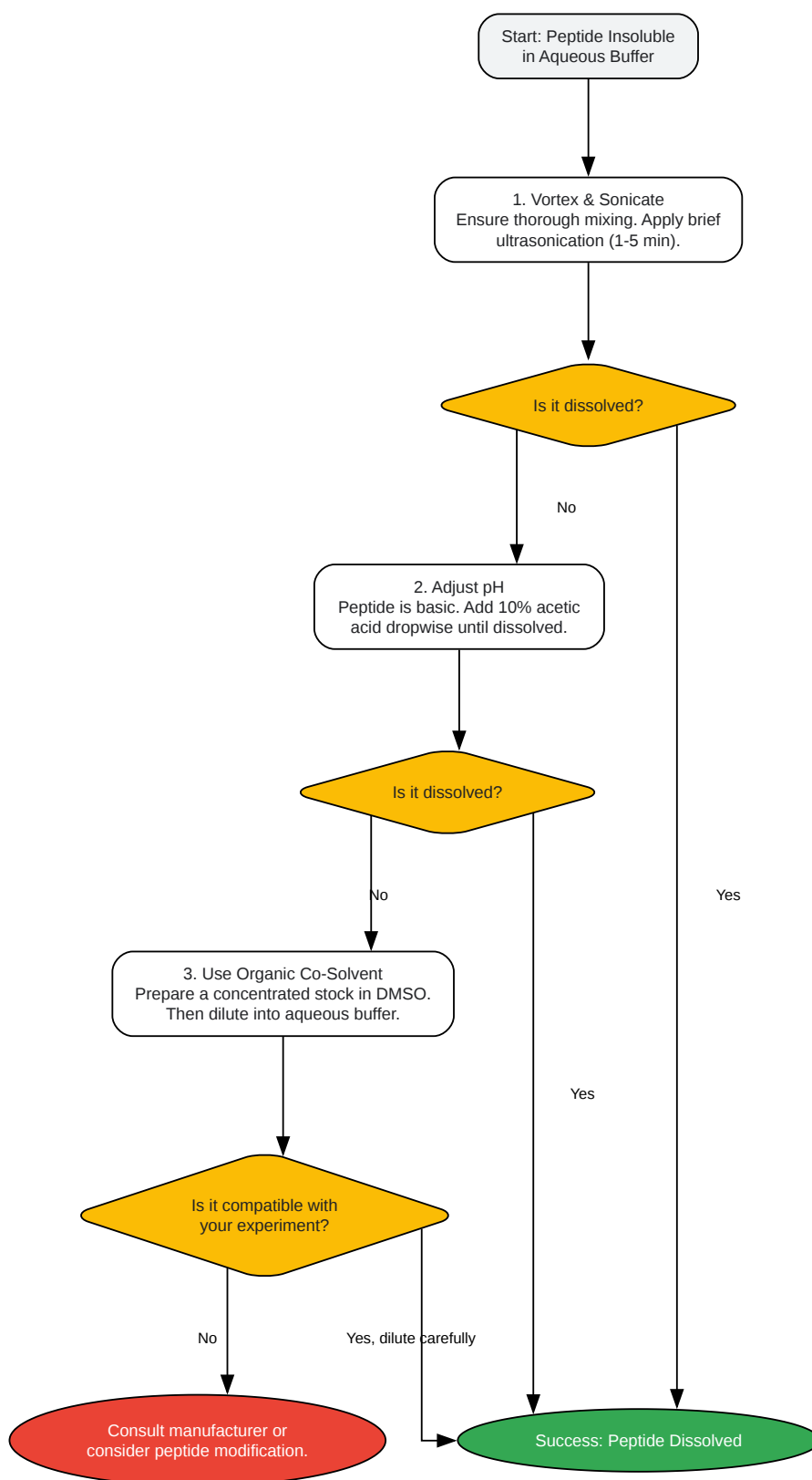
The solubility of peptides can vary based on purity, salt form, and the specific solvent used. The following table summarizes available data and general guidelines for [D-Ala2]-Met-enkephalin and similar peptides.

Solvent	Concentration	Method/Notes	Reference
Water	1 mM	Direct dissolution.	[10]
PBS (Phosphate-Buffered Saline)	~50 mg/mL	Requires ultrasonication. (Data for [D-Ala ²]leucine-enkephalin)	[8]
DMSO (Dimethyl Sulfoxide)	≥ 5 mM	Used for preparing concentrated stock solutions.	[4]
10% Acetic Acid	Not specified	Recommended for basic peptides that are insoluble in neutral water/buffer.	[5]

Troubleshooting Guide

Problem: The peptide won't dissolve in my aqueous buffer (e.g., PBS).

This is a common issue, particularly when trying to achieve higher concentrations. Follow this troubleshooting workflow to improve solubility.



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Caption: Troubleshooting workflow for dissolving [D-Ala2]-Met-enkephalin.

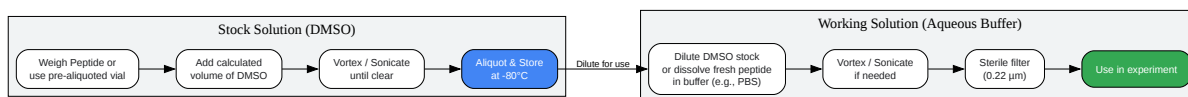
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Preparation: Bring the lyophilized [D-Ala2]-Met-enkephalin vial and a bottle of anhydrous DMSO to room temperature.
- Calculation: The molecular weight of [D-Ala2]-Met-enkephalin is 587.69 g/mol . To prepare a 10 mM solution from 1 mg of peptide:
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{MW (g/mol)}) / \text{Molarity (mol/L)}$
 - $\text{Volume (}\mu\text{L)} = (0.001 \text{ g} / 587.69 \text{ g/mol}) / 0.01 \text{ mol/L} * 1,000,000 \mu\text{L/L} \approx 170.16 \mu\text{L}$
- Reconstitution: Carefully add 170.2 μL of DMSO to the vial containing 1 mg of the peptide.
- Dissolution: Cap the vial and vortex thoroughly. If needed, sonicate for 1-2 minutes in a water bath until the solution is clear.
- Storage: Aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of a 1 mg/mL Working Solution in PBS for In Vitro Assays

- Preparation: Prepare sterile 1X PBS (pH 7.4).
- Reconstitution: Add 1 mL of sterile 1X PBS to a vial containing 1 mg of lyophilized peptide.
- Dissolution: Vortex the solution for 30-60 seconds. If the peptide does not fully dissolve, place the vial in an ultrasonic water bath and sonicate in short bursts until the solution is clear.[8]
- Sterilization: For cell-based assays, filter the final solution through a sterile 0.22 μm syringe filter to remove any potential microbial contaminants.[8]
- Usage: Use the solution immediately or store in aliquots at -20°C .



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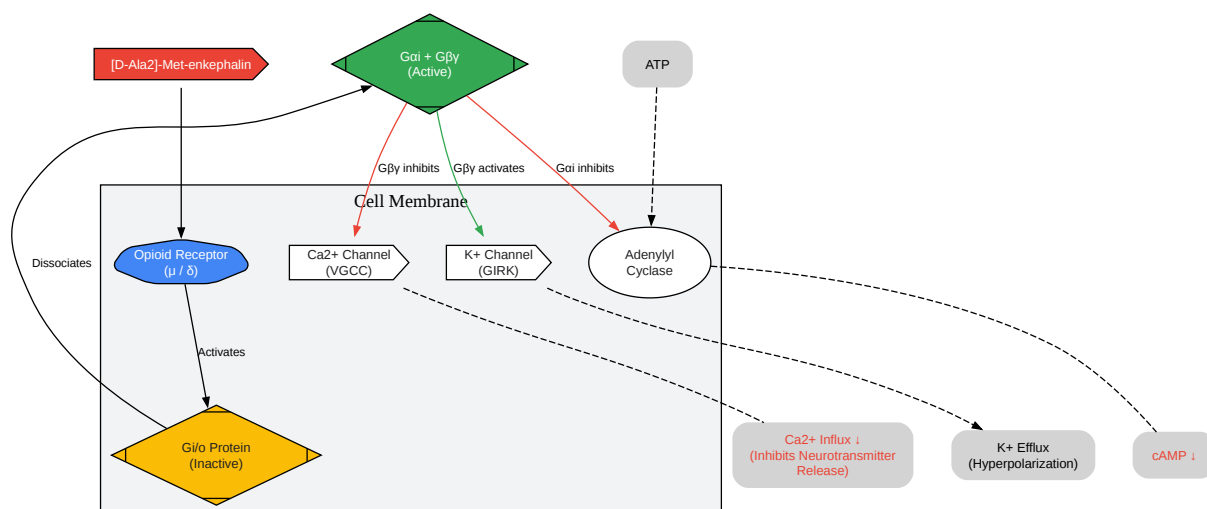
Caption: General workflow for preparing peptide solutions for experiments.

Signaling Pathway

[D-Ala²]-Met-enkephalin acts on opioid receptors (μ and δ), which are canonical G_{i/o}-coupled GPCRs. The activation of these receptors leads to the inhibition of neuronal activity.

The primary signaling cascade involves:

- Binding: The peptide binds to the opioid receptor.
- G-Protein Activation: The receptor activates the associated inhibitory G-protein (G_{i/o}).
- Subunit Dissociation: The G-protein dissociates into G α i and G β γ subunits.
- Downstream Effects:
 - The G α i subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
 - The G β γ subunit directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and cell hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCC), reducing calcium influx and subsequent neurotransmitter release.[3]



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Caption: Canonical Gi/o signaling pathway for [D-Ala2]-Met-enkephalin.

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